molecular formula C25H28N2O4 B11523081 Indole-3-carboxylic acid, 5-acetoxy-1-phenyl-2-(1-piperidylmethyl)-, ethyl ester

Indole-3-carboxylic acid, 5-acetoxy-1-phenyl-2-(1-piperidylmethyl)-, ethyl ester

Cat. No.: B11523081
M. Wt: 420.5 g/mol
InChI Key: ASVPBMYVAAHOCK-UHFFFAOYSA-N
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Description

Indole-3-carboxylic acid, 5-acetoxy-1-phenyl-2-(1-piperidylmethyl)-, ethyl ester is a complex organic compound with a unique structure that combines an indole core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole-3-carboxylic acid, 5-acetoxy-1-phenyl-2-(1-piperidylmethyl)-, ethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, functionalization of the indole ring, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also focuses on minimizing waste and optimizing reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Indole-3-carboxylic acid, 5-acetoxy-1-phenyl-2-(1-piperidylmethyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole core.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Indole-3-carboxylic acid, 5-acetoxy-1-phenyl-2-(1-piperidylmethyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Indole-3-carboxylic acid, 5-acetoxy-1-phenyl-2-(1-piperidylmethyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid derivatives
  • 5-acetoxy-1-phenyl-2-(1-piperidylmethyl) derivatives
  • Ethyl esters of various carboxylic acids

Uniqueness

What sets Indole-3-carboxylic acid, 5-acetoxy-1-phenyl-2-(1-piperidylmethyl)-, ethyl ester apart from similar compounds is its unique combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 5-acetyloxy-1-phenyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H28N2O4/c1-3-30-25(29)24-21-16-20(31-18(2)28)12-13-22(21)27(19-10-6-4-7-11-19)23(24)17-26-14-8-5-9-15-26/h4,6-7,10-13,16H,3,5,8-9,14-15,17H2,1-2H3

InChI Key

ASVPBMYVAAHOCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3)CN4CCCCC4

Origin of Product

United States

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